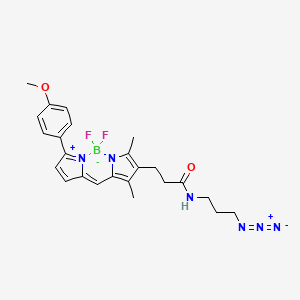

BDP TMR azide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C24H27BF2N6O2 |

|---|---|

分子量 |

480.3 g/mol |

IUPAC 名称 |

N-(3-azidopropyl)-3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanamide |

InChI |

InChI=1S/C24H27BF2N6O2/c1-16-21(10-12-24(34)29-13-4-14-30-31-28)17(2)32-23(16)15-19-7-11-22(33(19)25(32,26)27)18-5-8-20(35-3)9-6-18/h5-9,11,15H,4,10,12-14H2,1-3H3,(H,29,34) |

InChI 键 |

RDEBWDYUAWKFLF-UHFFFAOYSA-N |

规范 SMILES |

[B-]1(N2C(=C(C(=C2C=C3[N+]1=C(C=C3)C4=CC=C(C=C4)OC)C)CCC(=O)NCCCN=[N+]=[N-])C)(F)F |

产品来源 |

United States |

Foundational & Exploratory

BDP TMR Azide: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of BDP TMR azide, a fluorescent probe widely utilized in biological research and drug development. This document details its absorbance characteristics, outlines experimental protocols for its spectral measurement, and illustrates its application in bio-conjugation via click chemistry.

Core Spectral Properties of this compound

This compound, a borondipyrromethene-based fluorophore, is a valuable tool for fluorescent labeling, particularly in the TAMRA (tetramethylrhodamine) channel. Its key spectral characteristics are summarized below.

| Property | Value | Reference |

| Maximum Absorbance (λmax) | 542 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | 55,000 L·mol⁻¹·cm⁻¹ | [2][3] |

| Maximum Emission (λem) | 574 nm | |

| Fluorescence Quantum Yield (Φ) | 0.64 | |

| Molecular Formula | C₂₄H₂₇BF₂N₆O₂ | |

| Molecular Weight | 480.32 g/mol | |

| CAS Number | 2183473-25-6; 2373346-19-9 |

Experimental Protocol: Measuring the Absorbance Spectrum

The following protocol provides a generalized methodology for determining the absorbance spectrum of this compound.

Objective: To measure the absorbance spectrum of this compound and verify its maximum absorbance wavelength (λmax).

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, or ethanol)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Micropipettes and tips

-

Volumetric flasks

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound.

-

Dissolve the dye in a known volume of a suitable organic solvent, such as DMSO or DMF, to create a concentrated stock solution (e.g., 1 mM). This compound has good solubility in most organic solvents.

-

Ensure the dye is completely dissolved. Gentle vortexing or sonication may be used if necessary.

-

-

Working Solution Preparation:

-

From the stock solution, prepare a series of dilutions in the chosen solvent to a final concentration suitable for absorbance measurement. A typical starting concentration is in the low micromolar range (e.g., 1-10 µM).

-

The optimal concentration should yield an absorbance maximum between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes for stable readings.

-

Set the spectrophotometer to scan a wavelength range that brackets the expected λmax. A range from 400 nm to 650 nm is appropriate for this compound.

-

-

Blank Measurement:

-

Fill a quartz cuvette with the same solvent used to prepare the working solution. This will serve as the blank.

-

Place the cuvette in the spectrophotometer and perform a blank measurement to zero the instrument and subtract the absorbance of the solvent.

-

-

Sample Measurement:

-

Rinse a clean quartz cuvette with a small amount of the this compound working solution before filling it.

-

Place the sample cuvette in the spectrophotometer.

-

Initiate the absorbance scan. The instrument will measure the absorbance at each wavelength in the specified range.

-

-

Data Analysis:

-

The resulting spectrum should show a distinct peak.

-

Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

-

If the molar extinction coefficient is unknown, it can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Application in Click Chemistry

This compound is designed for "click chemistry," a set of biocompatible reactions that enable the efficient and specific labeling of biomolecules. The azide group on the BDP TMR molecule reacts with an alkyne-modified biomolecule in the presence of a copper(I) catalyst to form a stable triazole linkage.

Below is a diagram illustrating the general workflow for labeling a biomolecule with this compound using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

References

BDP TMR Azide: A Technical Guide to its Fluorescence Lifetime and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties, specifically the fluorescence lifetime, of BDP TMR azide, a versatile fluorophore for biological labeling. This document details the experimental protocols for its use in click chemistry and for the measurement of its fluorescence lifetime, alongside a summary of its key quantitative data.

Core Photophysical Properties

This compound is a borondipyrromethene (BODIPY) dye analog that spectrally matches tetramethylrhodamine (TAMRA). A key characteristic of BDP TMR dyes is their characteristically long fluorescence lifetime, which makes them particularly suitable for applications such as fluorescence polarization assays.[1][2][3] While the precise fluorescence lifetime of the azide derivative is not widely reported, analogous BODIPY TMR compounds exhibit lifetimes in the range of 5 to 6 nanoseconds in organic solvents. For instance, a BODIPY TMR derivative has a reported fluorescence lifetime of 5.7 nanoseconds in methanol.[4] The azide functional group facilitates its covalent attachment to biomolecules through "click chemistry," a highly efficient and specific bioorthogonal reaction.[5]

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~543-544 nm | |

| Emission Maximum (λem) | ~569-570 nm | |

| Fluorescence Quantum Yield (Φ) | ~0.96 | |

| Molar Extinction Coefficient (ε) | ~60,000 M⁻¹cm⁻¹ | |

| Reported Fluorescence Lifetime (τ) of a BODIPY TMR derivative | 5.7 ns (in Methanol) | |

| Recommended Storage Conditions | -20°C in the dark, desiccated |

Experimental Protocols

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Fluorescence lifetime is a measure of the average time a fluorophore spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, DMSO, or a buffer appropriate for the final application). The concentration should be low enough to avoid inner filter effects and aggregation, typically in the nanomolar to low micromolar range.

-

Prepare a "blank" sample containing only the solvent for background subtraction.

-

For accurate measurements, the sample and blank should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes, as oxygen can quench fluorescence.

-

-

Instrument Setup:

-

Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser or a supercontinuum laser with a wavelength selector) capable of exciting the sample at its absorption maximum (~544 nm).

-

The repetition rate of the light source should be set to allow for the full decay of the fluorescence before the next excitation pulse (typically 10-20 times the expected lifetime).

-

The emission is collected at a 90° angle to the excitation beam and passed through a monochromator or a bandpass filter centered at the emission maximum of this compound (~570 nm).

-

A single-photon sensitive detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD), is used to detect the emitted photons.

-

-

Data Acquisition:

-

Measure the instrument response function (IRF) by scattering the excitation light from a non-fluorescent, scattering solution (e.g., a dilute solution of non-dairy creamer or colloidal silica). The full width at half maximum (FWHM) of the IRF determines the time resolution of the system.

-

Acquire the fluorescence decay data for the this compound sample until a sufficient number of photon counts are collected in the peak channel to ensure good statistical accuracy (typically 10,000 counts).

-

Acquire the background decay from the blank sample for the same duration.

-

-

Data Analysis:

-

Subtract the background decay from the sample decay.

-

Perform deconvolution of the sample decay with the IRF using appropriate software. The decay is typically fitted to a multi-exponential decay model: I(t) = Σαi * exp(-t/τi), where I(t) is the intensity at time t, αi is the pre-exponential factor for the ith component, and τi is the fluorescence lifetime of the ith component.

-

The goodness of the fit is evaluated by examining the chi-squared (χ²) value and the randomness of the weighted residuals.

-

Labeling of an Alkyne-Modified Protein with this compound via Copper(I)-Catalyzed Click Chemistry (CuAAC)

This protocol describes the covalent attachment of this compound to a protein that has been metabolically or chemically modified to contain an alkyne group.

Methodology:

-

Reagent Preparation:

-

Alkyne-Modified Protein: Dissolve the alkyne-modified protein in a sodium azide-free buffer (e.g., phosphate-buffered saline, pH 7.4). The protein solution should not comprise more than one-third of the total reaction volume.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 50 mM stock solution in deionized water.

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) Ligand Stock Solution: Prepare a 50 mM stock solution in deionized water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and protects the protein from damage.

-

Sodium Ascorbate Stock Solution: Prepare a fresh 100 mM stock solution in deionized water. Sodium ascorbate is the reducing agent that converts Cu(II) to the active Cu(I) catalyst.

-

Aminoguanidine Stock Solution (Optional): Prepare a stock solution in deionized water. Aminoguanidine can be added to prevent side reactions with aldehydes that may form from ascorbate degradation.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the following reagents in the order listed:

-

Alkyne-modified protein solution.

-

This compound stock solution (a 3 to 10-fold molar excess over the protein is recommended).

-

THPTA ligand stock solution (to a final concentration of 1-2 mM).

-

Copper(II) sulfate stock solution (to a final concentration of 0.5-1 mM).

-

-

Vortex the mixture gently.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (to a final concentration of 5-10 mM).

-

Vortex the mixture gently again.

-

It is recommended to degas the reaction mixture and perform the incubation under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the Cu(I) catalyst.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time may need to be determined empirically.

-

-

Purification of the Labeled Protein:

-

Remove the excess, unreacted this compound and other reaction components by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

The purified, labeled protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.

-

Visualizations

Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.

Caption: Workflow for Copper-Catalyzed Click Chemistry Labeling.

References

An In-depth Technical Guide to the Mechanism and Application of BDP TMR Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BDP TMR azide is a fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. It is characterized by its bright fluorescence, high quantum yield, and a terminal azide group that enables its use in bioorthogonal "click chemistry" reactions. This guide provides a comprehensive overview of the mechanism of action of this compound, its key applications in bioconjugation, and detailed protocols for its use in labeling biomolecules.

Core Mechanism of Action: Bioorthogonal Click Chemistry

The primary mechanism of action of this compound revolves around its participation in bioorthogonal ligation reactions, specifically the Nobel Prize-winning "click chemistry". The terminal azide moiety (–N₃) of the BDP TMR core is the key functional group that allows for covalent bond formation with molecules containing a complementary alkyne group. This reaction is highly specific and can be carried out in complex biological environments without interfering with native biochemical processes.

Two main types of click chemistry reactions are employed for this compound conjugation:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring from the reaction between the terminal azide of BDP TMR and a terminal alkyne-containing molecule. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The CuAAC reaction is highly efficient and proceeds rapidly under mild conditions.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), as the alkyne-containing partner. The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed efficiently without the need for a toxic copper catalyst. This makes SPAAC particularly well-suited for applications in living cells and whole organisms.

Quantitative Data

The following table summarizes the key photophysical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₇BF₂N₆O₂ | [] |

| Molecular Weight | 480.3 g/mol | [] |

| Excitation Maximum (λex) | 545 nm | [] |

| Emission Maximum (λem) | 570 nm | [] |

| Fluorescence Quantum Yield | 0.95 | [] |

| Solubility | Alcohols, DMF, DMSO | |

| Storage Conditions | -20°C, protected from light |

The following table provides a comparison of the reaction kinetics for different types of click chemistry reactions.

| Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes | Reference |

| CuAAC | 10 - 100 | Requires a copper(I) catalyst. | |

| SPAAC | 10⁻² - 1 | Copper-free; rate is dependent on the specific strained cyclooctyne used. |

Signaling Pathways and Experimental Workflows

Diagram 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

Caption: Workflow for labeling a biomolecule with this compound via CuAAC.

Diagram 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow for Live Cell Imaging

Caption: Workflow for live-cell imaging using SPAAC with this compound.

Experimental Protocols

The following are generalized protocols for the use of this compound in common bioconjugation applications. Researchers should optimize these protocols for their specific experimental conditions.

Protocol for Labeling Oligonucleotides via CuAAC

This protocol is adapted from general click chemistry labeling procedures for oligonucleotides.

Materials:

-

Alkyne-modified oligonucleotide

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)

-

Sodium ascorbate solution (5 mM in nuclease-free water, freshly prepared)

-

Copper(II)-TBTA stock solution (10 mM in 55% DMSO)

-

Nuclease-free water

-

Acetone (for precipitation)

Procedure:

-

Dissolve Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a microcentrifuge tube.

-

Prepare Reaction Mixture: In the following order, add the reagents to the oligonucleotide solution:

-

2 M TEAA buffer to a final concentration of 0.2 M.

-

DMSO to a final concentration of 50% (v/v).

-

This compound stock solution (10 mM in DMSO) to a final concentration that is 1.5 times the oligonucleotide concentration.

-

-

Vortex: Vortex the mixture thoroughly.

-

Add Reducing Agent: Add the freshly prepared 5 mM sodium ascorbate solution to a final concentration of 0.5 mM. Vortex briefly.

-

Degas: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30-60 seconds to remove oxygen, which can interfere with the Cu(I) catalyst.

-

Add Catalyst: Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

-

Incubate: Flush the tube with inert gas, cap it tightly, and vortex thoroughly. Incubate the reaction at room temperature overnight, protected from light.

-

Purify: Precipitate the labeled oligonucleotide by adding 3 volumes of cold acetone. Centrifuge to pellet the oligonucleotide, discard the supernatant, and wash the pellet with 70% ethanol. Resuspend the purified, labeled oligonucleotide in a suitable buffer.

Protocol for Labeling Proteins via SPAAC

This protocol is a generalized procedure for labeling an azide-modified protein with a DBCO-functionalized BDP TMR.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4, azide-free)

-

DBCO-functionalized BDP TMR

-

DMSO

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Prepare Reagents:

-

Dissolve the DBCO-functionalized BDP TMR in DMSO to a stock concentration of 10 mM.

-

Ensure the azide-modified protein is at a concentration of 1-5 mg/mL in an azide-free buffer.

-

-

Reaction Setup:

-

Add 3-5 molar equivalents of the DBCO-functionalized BDP TMR stock solution to the protein solution.

-

The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.

-

-

Incubation:

-

Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight with gentle mixing, protected from light.

-

The progress of the reaction can be monitored by SDS-PAGE with fluorescence imaging.

-

-

Purification:

-

Purify the labeled protein from unreacted dye using a size-exclusion chromatography (SEC) column equilibrated with a suitable buffer (e.g., PBS).

-

Collect the fractions containing the fluorescently labeled protein.

-

Protocol for Live Cell Imaging

This protocol describes the metabolic labeling of cells with an azido sugar followed by SPAAC with DBCO-functionalized BDP TMR for fluorescence imaging.

Materials:

-

Cells of interest in culture

-

Azido sugar (e.g., Ac₄ManNAz)

-

DBCO-functionalized BDP TMR

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Metabolic Labeling:

-

Culture the cells in a medium containing an appropriate concentration of the azido sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days. This will result in the incorporation of azide groups onto the cell surface glycans.

-

-

Labeling with BDP TMR:

-

Wash the cells twice with warm PBS to remove any unincorporated azido sugar.

-

Incubate the cells with a solution of DBCO-functionalized BDP TMR (e.g., 10-50 µM in serum-free medium) for 30-60 minutes at 37°C.

-

-

Washing:

-

Wash the cells three times with warm PBS to remove any unreacted fluorescent probe.

-

-

Imaging:

-

Image the labeled cells using a fluorescence microscope with appropriate filter sets for BDP TMR (Excitation/Emission: ~545/570 nm).

-

Photostability

BODIPY dyes, including BDP TMR, are known for their relatively high photostability compared to other common fluorophores. However, like all fluorescent dyes, they are susceptible to photobleaching under prolonged and intense light exposure. It is recommended to use appropriate neutral density filters and minimize exposure times during fluorescence microscopy to preserve the fluorescent signal. Storing the dye and its conjugates in the dark at -20°C is crucial for maintaining its stability.

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its utility is centered on its ability to participate in highly specific and efficient bioorthogonal click chemistry reactions. The choice between CuAAC and SPAAC depends on the specific application, with SPAAC being the preferred method for live-cell and in vivo studies due to the absence of a toxic copper catalyst. The high fluorescence quantum yield and photostability of the BDP TMR core make it an excellent choice for a wide range of fluorescence-based assays, including microscopy, flow cytometry, and fluorescence polarization assays. By following the detailed protocols and understanding the underlying mechanisms outlined in this guide, researchers can effectively utilize this compound to advance their studies in chemical biology, drug development, and molecular diagnostics.

References

A Technical Guide to BDP TMR Azide: Principles and Applications in Fluorescent Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of BDP TMR azide, a fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. We will delve into the core principles of its fluorescence, its mechanism of action as a labeling agent via click chemistry, and its applications in biological research. This document is intended to serve as a technical resource, offering detailed data, experimental methodologies, and visual representations of key processes.

Core Principle of Fluorescence

This compound's fluorescence originates from its borondipyrromethene (BDP) core structure.[1][2] This scaffold is renowned for producing dyes with exceptional photophysical properties. Unlike many other fluorophores, BDP-based dyes exhibit sharp absorption and emission peaks, leading to clearer signals and potentially reduced spectral overlap.[3]

A key advantage of the BDP TMR fluorophore is its high fluorescence quantum yield, which approaches unity (0.95), making it significantly brighter than spectrally similar dyes like Tetramethylrhodamine (TAMRA).[4][5] Furthermore, its fluorescence is notably stable and relatively insensitive to changes in solvent polarity and pH within a physiological range (pH 4 to 10). BDP TMR also possesses a long fluorescence lifetime, a characteristic that makes it particularly well-suited for applications involving fluorescence polarization assays.

The "TMR" designation indicates that its spectral characteristics are tailored to match the excitation and emission channels of TAMRA, allowing it to be used as a high-performance substitute with existing instrument filter sets. The azide moiety is not integral to the fluorescence mechanism itself but serves as a highly specific reactive handle for covalent labeling, as detailed in subsequent sections.

Physicochemical and Photophysical Properties

The quantitative properties of this compound are summarized below, providing a clear reference for experimental design.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 545 nm | |

| Emission Maximum (λem) | 570 nm | |

| Fluorescence Quantum Yield (Φ) | 0.95 | |

| Molecular Formula | C₂₄H₂₇BF₂N₆O₂ | |

| Molecular Weight | 480.3 g/mol | |

| Solubility | Soluble in alcohols, DMF, DMSO | |

| Purity | ≥95% |

Mechanism of Action: Fluorescent Labeling via Click Chemistry

This compound is primarily used as a fluorescent labeling reagent. The azide group enables the dye to be covalently conjugated to a target molecule through a bioorthogonal reaction known as "click chemistry." This allows for the precise and efficient tagging of biomolecules, such as proteins, oligonucleotides, and other cellular components that have been modified to contain a corresponding alkyne group.

The conjugation can proceed via two main pathways:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction where this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst. This forms a stable triazole linkage, permanently tethering the bright BDP TMR fluorophore to the target.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of a copper catalyst is a concern (e.g., live-cell imaging), this compound can react with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a catalyst. The inherent ring strain of the cycloalkyne drives the reaction to completion.

These reactions are central to the utility of this compound in bioimaging and diagnostics.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. This compound, 2183473-25-6 | BroadPharm [broadpharm.com]

- 5. lumiprobe.com [lumiprobe.com]

An In-Depth Technical Guide to BDP TMR Azide for Advanced Bioimaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR azide is a fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. Renowned for their sharp excitation and emission peaks, high fluorescence quantum yields, and excellent photostability, BODIPY dyes are invaluable tools in biological imaging. BDP TMR is spectrally similar to tetramethylrhodamine (TMR), but offers significantly higher brightness and a longer fluorescence lifetime, making it particularly well-suited for demanding applications such as fluorescence polarization assays and super-resolution microscopy.[1] The azide functional group enables its covalent attachment to a wide range of biomolecules through "click chemistry," a highly efficient and specific bioorthogonal ligation reaction. This guide provides a comprehensive overview of the technical specifications, experimental protocols, and applications of this compound in modern biological research.

Core Properties and Specifications

This compound is characterized by its excellent photophysical properties, which are summarized in the table below. These properties make it a robust and reliable fluorescent label for a variety of bioimaging applications.

| Property | Value | Reference |

| CAS Number | 2183473-25-6, 2373346-19-9 | |

| Molecular Weight | 494.37 g/mol | [2] |

| Excitation Maximum (λex) | 544 nm | [2] |

| Emission Maximum (λem) | 570 nm | [2] |

| Molar Extinction Coefficient | ~80,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | > 0.9 | [1] |

| Appearance | Orange solid | |

| Solubility | Good in most organic solvents (e.g., DMSO, DMF) |

Experimental Protocols

The primary application of this compound is the fluorescent labeling of biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the azide-functionalized dye and an alkyne-modified biomolecule.

Protocol: Copper-Catalyzed Click Chemistry (CuAAC) for Labeling of Alkyne-Modified Biomolecules

This protocol provides a general guideline for labeling alkyne-modified proteins or oligonucleotides with this compound. Optimization may be required for specific applications.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

DMSO (for dissolving this compound)

-

Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

-

Prepare a 50 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

-

Prepare a 10 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of the copper ligand (e.g., THPTA) in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.

-

Add the this compound stock solution to the reaction mixture. The final concentration of the dye should be in excess of the biomolecule (typically 2-10 fold molar excess).

-

Add the copper ligand to the reaction mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

-

-

Purification:

-

Remove the unreacted dye and catalyst components from the labeled biomolecule using an appropriate purification method. For proteins, size exclusion chromatography or dialysis are commonly used. For oligonucleotides, ethanol precipitation or HPLC can be employed.

-

-

Quantification and Storage:

-

Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of BDP TMR (544 nm).

-

Store the labeled biomolecule at -20°C or -80°C, protected from light.

-

Logical Workflow for Biomolecule Labeling

Applications in Bioimaging and Drug Development

The bright and photostable nature of this compound makes it a versatile tool for a range of applications in life sciences research and drug development.

Fluorescence Microscopy and Super-Resolution Imaging

This compound-labeled biomolecules can be used to visualize cellular structures and processes with high spatial and temporal resolution. The exceptional photostability of BODIPY dyes is particularly advantageous for super-resolution microscopy techniques such as STED and PALM/STORM, which require robust fluorophores that can withstand high laser powers.

Visualizing Metabolic Activity

A powerful application of click chemistry in cellular imaging is the metabolic labeling of nascent biomolecules. Cells can be fed with alkyne-modified metabolic precursors (e.g., amino acids, nucleosides, or sugars), which are incorporated into newly synthesized proteins, DNA, RNA, or glycans. Subsequent reaction with this compound allows for the specific visualization of this metabolic activity.

Signaling Pathway for Metabolic Labeling and Visualization

Drug Development and Target Engagement

In drug development, this compound can be used to track the localization and target engagement of drug candidates. An alkyne-modified drug can be administered to cells or tissues, and its distribution and binding to its target can be visualized by subsequent labeling with this compound. This provides valuable information on the pharmacokinetics and pharmacodynamics of the drug at a cellular level.

Conclusion

This compound is a high-performance fluorescent probe that offers significant advantages for the labeling and visualization of biomolecules. Its exceptional brightness, photostability, and suitability for click chemistry make it an indispensable tool for a wide range of applications, from fundamental cell biology to advanced drug discovery. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the successful implementation of this compound in your research endeavors.

References

An In-Depth Technical Guide to BDP TMR Azide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BDP TMR azide, a fluorescent probe widely utilized in biological research and drug development. This document details its chemical and physical properties, provides a framework for its application in bioorthogonal chemistry, and presents illustrative workflows for its use in cellular imaging and analysis.

Core Properties of this compound

This compound is a bright, photostable fluorescent dye belonging to the BODIPY (boron-dipyrromethene) class of fluorophores. Its spectral characteristics are similar to tetramethylrhodamine (TAMRA), making it compatible with existing filter sets and instrumentation. The key feature of this molecule is the terminal azide group, which enables its covalent attachment to a wide range of biomolecules via "click chemistry."

Quantitative Data Summary

The essential physicochemical and spectral properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 480.32 g/mol | [1][2] |

| Molecular Formula | C₂₄H₂₇BF₂N₆O₂ | [1][3] |

| CAS Number | 2183473-25-6 | [3] |

| Excitation Maximum (λex) | 542-545 nm | |

| Emission Maximum (λem) | 570-574 nm | |

| Fluorescence Quantum Yield (Φ) | 0.64 - 0.95 | |

| Purity | ≥95% (typically by ¹H NMR and HPLC-MS) | |

| Solubility | Good in most organic solvents (e.g., DMSO, DMF, alcohols) | |

| Storage Conditions | -20°C, protected from light |

Chemical Structure and Synthesis Overview

The core of this compound is the boron-dipyrromethene scaffold, which is responsible for its high fluorescence quantum yield and photostability. The azide functional group is introduced to enable its use in click chemistry.

While the precise, proprietary synthesis protocols for commercial this compound are not publicly disclosed, the general synthesis of functionalized BODIPY dyes involves a multi-step process. Typically, this begins with the condensation of a pyrrole derivative with an acyl chloride, followed by complexation with a boron source (e.g., boron trifluoride etherate). The azide functionality is usually introduced via nucleophilic substitution or by incorporating an azide-containing building block during the synthesis.

Experimental Applications and Protocols

The primary application of this compound is in the fluorescent labeling of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is highly specific, efficient, and can be performed in aqueous buffers, making it ideal for biological systems.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for labeling an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound, dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution

-

A reducing agent, such as sodium ascorbate, to reduce Cu(II) to the catalytic Cu(I) species

-

A copper-chelating ligand, such as TBTA (tris(benzyltriazolylmethyl)amine), to stabilize the Cu(I) catalyst and improve reaction efficiency.

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Prepare a stock solution of TBTA (e.g., 10 mM in DMSO).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.

-

Add the this compound stock solution to the protein solution. A molar excess of the dye (e.g., 5-10 fold) is typically used.

-

Add the TBTA solution to the reaction mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The optimal reaction time may need to be determined empirically.

-

-

Purification:

-

Remove the unreacted this compound and other small molecules using a suitable method, such as size-exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.

-

-

Characterization:

-

Confirm the successful labeling of the protein by measuring the fluorescence of the conjugate and, if desired, by techniques such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

-

Experimental Workflow for Cellular Imaging

The following diagram illustrates a typical workflow for labeling and visualizing a specific protein in a cellular context using this compound.

Visualization of Signaling Pathways

A key application of fluorescently labeled biomolecules is the visualization and study of cellular signaling pathways. For instance, a growth factor receptor labeled with this compound could be tracked upon ligand binding, internalization, and subsequent trafficking through endocytic pathways.

The diagram below provides a simplified representation of a generic signaling pathway and indicates where a this compound-labeled component could be visualized.

In this example, if the receptor is labeled with this compound, its movement from the cell membrane into endocytic vesicles can be monitored over time using live-cell imaging, providing insights into receptor dynamics and regulation.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its bright and stable fluorescence, combined with the specificity of click chemistry, enables the precise labeling and visualization of a wide array of biomolecules. The methodologies and data presented in this guide provide a solid foundation for the successful application of this compound in diverse research contexts, from fundamental cell biology to the development of novel therapeutic and diagnostic agents.

References

BDP TMR Azide: A Technical Guide to Solubility, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility, handling, and core applications of BDP TMR azide, a fluorescent probe widely utilized in bioorthogonal chemistry. The information is tailored for professionals in research, drug development, and other scientific fields who employ fluorescent labeling techniques.

Core Properties of this compound

This compound is a borondipyrromethene-based fluorophore characterized by its bright fluorescence, high quantum yield, and photostability. Its spectral properties are similar to tetramethylrhodamine (TAMRA), making it compatible with existing equipment and protocols for this channel. The azide functional group allows for its specific conjugation to alkyne-modified molecules via copper-catalyzed or strain-promoted click chemistry.

Solubility Characteristics

While precise quantitative solubility values are not widely published, this compound is consistently reported to have good solubility in a range of common organic solvents. Information on its aqueous solubility indicates it is generally hydrophobic, though its conjugates with biomolecules are often water-soluble.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility Assessment | Citation(s) |

| Aprotic Polar Solvents | Dimethylformamide (DMF) | Good | [1] |

| Dimethyl sulfoxide (DMSO) | Good | [1] | |

| Alcohols | General Alcohols | Good | [1] |

Experimental Protocols

Reconstitution of this compound

The following protocol outlines the recommended procedure for preparing a stock solution of this compound. DMSO is the most commonly recommended solvent for creating a concentrated stock solution.

Materials:

-

This compound solid

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Microcentrifuge

Procedure:

-

Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration. A commonly used concentration for a stock solution is 10 mM.[2]

-

Dissolution: Vortex the vial for several minutes to dissolve the solid.

-

Enhanced Dissolution (Optional): For achieving higher solubility or if dissolution is slow, gently warm the tube to 37°C and sonicate in an ultrasonic bath for a short period.[3]

-

Clarification: Centrifuge the solution briefly to pellet any undissolved particulates.

-

Storage: Store the stock solution at -20°C, protected from light. For long-term storage, desiccate the solid compound and the stock solution.

Copper-Catalyzed Click Chemistry (CuAAC) Labeling

This compound is primarily used for labeling alkyne-containing molecules via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The following is a general workflow for this process.

Experimental Workflow for CuAAC Labeling

References

BDP TMR Azide: A Technical Guide to Storage, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR azide is a fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. Its spectral properties are similar to tetramethylrhodamine (TAMRA), making it suitable for use in corresponding fluorescence channels. A key feature of BDP TMR is its long fluorescence lifetime, which is particularly advantageous for fluorescence polarization assays. The presence of an azide group enables its use in bioorthogonal chemistry, specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This reaction allows for the specific and efficient labeling of alkyne-modified biomolecules, such as proteins and nucleic acids, for visualization and tracking in biological systems.

This technical guide provides an in-depth overview of the proper storage, handling, and common applications of this compound, with a focus on safety and experimental best practices.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is essential for its effective use and safe handling. The key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₇BF₂N₆O | [1] |

| Molecular Weight | 480.32 g/mol | [1] |

| CAS Number | 2183473-25-6; 2373346-19-9 | [1] |

| Appearance | Orange to brown solid | [1] |

| Solubility | Good in most organic solvents (e.g., DMSO, DMF, alcohols) | [2] |

| Purity | ≥95% (typically verified by HPLC-MS and ¹H NMR) |

Spectral Properties

This compound is a bright fluorophore with a high quantum yield. Its excitation and emission maxima are well-suited for standard TAMRA filter sets.

| Spectral Property | Value | Reference |

| Excitation Maximum (λex) | 542 - 545 nm | |

| Emission Maximum (λem) | 570 - 574 nm | |

| Molar Extinction Coefficient (ε) | 55,000 L·mol⁻¹·cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.64 - 0.95 |

Storage and Stability

Proper storage is critical to maintain the integrity and performance of this compound.

| Condition | Recommendation | Reference |

| Long-term Storage | Store at -20°C in the dark. | |

| Moisture Protection | Desiccate to prevent degradation. | |

| Light Sensitivity | Avoid prolonged exposure to light. | |

| Shelf Life | Up to 24 months after receipt when stored correctly. | |

| Transportation | Can be transported at room temperature for up to 3 weeks. |

Safety and Handling

As an azide-containing compound, this compound requires careful handling to mitigate potential hazards. While some safety data sheets for similar compounds indicate they are not classified as hazardous substances, the azide functional group warrants specific precautions.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses or chemical splash goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended when handling the pure solid or concentrated solutions.

-

Body Protection: A lab coat should be worn and fully buttoned. Full-length pants and closed-toe shoes are required in the laboratory.

Engineering Controls:

-

Ventilation: All handling of this compound, especially the solid form and stock solutions, should be performed in a properly functioning chemical fume hood.

General Handling Precautions:

-

Avoid inhalation of dust and contact with skin and eyes.

-

Do not use metal spatulas to handle the solid compound, as this can lead to the formation of shock-sensitive metal azides. Use plastic or ceramic spatulas instead.

-

Avoid contact with acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.

-

Do not mix with heavy metals or their salts (e.g., lead, copper).

-

Avoid grinding, scratching, or subjecting the solid material to friction.

Waste Disposal:

-

Never dispose of azide-containing solutions down the drain. Azides can react with lead and copper in plumbing to form highly explosive metal azides.

-

Collect all azide-containing waste, including contaminated consumables (e.g., pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.

-

Follow your institution's specific guidelines for the disposal of azide-containing chemical waste.

Below is a logical workflow for the safe handling and disposal of azide compounds.

Caption: A decision workflow for the safe handling and disposal of this compound.

Experimental Protocols

The primary application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for the fluorescent labeling of alkyne-modified biomolecules. Below is a general workflow and a more detailed protocol for cell labeling.

General Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

References

Methodological & Application

BDP TMR Azide for Click Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR azide is a high-performance fluorescent dye belonging to the borondipyrromethene (BODIPY) class. Its spectral properties are similar to tetramethylrhodamine (TAMRA), but it offers significant advantages, including superior brightness, high photostability, and a fluorescence quantum yield that approaches unity.[1] The azide functional group enables its covalent attachment to alkyne-modified biomolecules via the highly efficient and bioorthogonal click chemistry reaction. This makes this compound an invaluable tool for the fluorescent labeling of proteins, nucleic acids, and other biomolecules in a variety of applications, from in vitro assays to live-cell imaging.

Physicochemical and Fluorescent Properties

BDP TMR is characterized by its sharp emission peak and its fluorescence being largely insensitive to changes in pH and solvent polarity.[2][3] This ensures reliable and consistent performance across a wide range of experimental conditions. A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 545 nm | [4] |

| Emission Maximum (λem) | 570 nm | [4] |

| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.95 or 0.64 | |

| Molecular Weight | 480.3 g/mol | |

| Molecular Formula | C₂₄H₂₇BF₂N₆O₂ | |

| Solubility | DMSO, DMF, alcohols | |

| Storage | -20°C, protected from light |

Note on Quantum Yield: Different suppliers report varying quantum yields. It is advisable to consult the specific product datasheet.

Comparison with TAMRA

This compound is often used as a superior replacement for TAMRA azide.

| Feature | This compound | TAMRA Azide | Reference(s) |

| Brightness | Significantly brighter | Standard | |

| Photostability | Very photostable | Moderate photostability | |

| Quantum Yield | High (approaching 1.0) | Typically lower | |

| pH Sensitivity | Relatively insensitive | Can be sensitive | |

| Emission Spectrum | Narrower | Broader |

Click Chemistry Overview

Click chemistry refers to a set of biocompatible reactions that are rapid, specific, and high-yielding. For labeling with this compound, two main types of click chemistry are employed:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide on the BDP TMR dye with a terminal alkyne on the target biomolecule. It is highly efficient but the copper catalyst can be toxic to living cells, making it more suitable for in vitro applications or fixed-cell staining.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a toxic catalyst, making it ideal for live-cell and in vivo imaging.

Experimental Workflows and Signaling Pathway

Application Protocols

Protein Labeling via CuAAC

This protocol is adapted for labeling an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS).

-

This compound.

-

Anhydrous DMSO.

-

Copper(II) sulfate (CuSO₄).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

-

Sodium Ascorbate.

-

Protein purification column (e.g., size-exclusion chromatography).

Procedure:

-

Prepare Stock Solutions:

-

This compound: Dissolve in anhydrous DMSO to a concentration of 10 mM.

-

CuSO₄: Dissolve in deionized water to a concentration of 50 mM.

-

THPTA: Dissolve in deionized water to a concentration of 50 mM.

-

Sodium Ascorbate: Prepare a fresh 1 M solution in deionized water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in PBS.

-

Add this compound stock solution to achieve a 3-5 fold molar excess over the protein.

-

Prepare the catalyst premix: in a separate tube, mix CuSO₄ and THPTA stock solutions at a 1:1 molar ratio.

-

Add the CuSO₄/THPTA premix to the reaction tube to a final concentration of 1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Remove the unreacted dye and catalyst by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the BDP TMR dye (at 545 nm).

-

Oligonucleotide Labeling via CuAAC

This protocol describes the labeling of an alkyne-modified oligonucleotide.

Materials:

-

Alkyne-modified oligonucleotide.

-

This compound (10 mM in DMSO).

-

Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0).

-

DMSO.

-

Sodium Ascorbate (5 mM in water, freshly prepared).

-

Copper(II)-TBTA complex (10 mM in 55% DMSO).

-

Acetone (for precipitation).

Procedure:

-

Reaction Setup:

-

Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a pressure-tight vial.

-

Add 2 M TEAA buffer to a final concentration of 0.2 M.

-

Add DMSO to a final volume of 50%.

-

Add the this compound stock solution to a 1.5-fold molar excess over the oligonucleotide. Vortex to mix.

-

Add the 5 mM sodium ascorbate stock solution to a final concentration of 0.5 mM.

-

Degas the solution by bubbling with an inert gas (e.g., argon) for 30 seconds.

-

Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

-

-

Incubation:

-

Flush the vial with inert gas, cap it tightly, and vortex thoroughly.

-

Incubate at room temperature overnight, protected from light.

-

-

Purification:

-

Precipitate the labeled oligonucleotide by adding 3 volumes of cold acetone.

-

Incubate at -20°C for 30 minutes.

-

Centrifuge to pellet the oligonucleotide, discard the supernatant, and wash the pellet with cold 70% ethanol.

-

Air-dry the pellet and resuspend in a suitable buffer.

-

Live-Cell Labeling via SPAAC

This protocol outlines a general strategy for labeling a target protein in live cells, expressed with a non-canonical amino acid containing a cyclooctyne group.

Materials:

-

Mammalian cells expressing the target protein with an incorporated cyclooctyne (e.g., DBCO-lysine).

-

Complete cell culture medium.

-

This compound.

-

PBS or other imaging buffer.

-

Fluorescence microscope.

Procedure:

-

Cell Culture and Protein Expression:

-

Culture the cells under conditions that promote the expression of the target protein containing the cyclooctyne moiety.

-

-

Labeling Reaction:

-

Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM).

-

Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 5-25 µM. The optimal concentration should be determined empirically.

-

Wash the cells twice with pre-warmed PBS.

-

Add the this compound-containing medium to the cells.

-

Incubate for 30-60 minutes at 37°C in a cell culture incubator, protected from light.

-

-

Washing and Imaging:

-

Remove the labeling medium and wash the cells three times with pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to remove unbound dye.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for BDP TMR (e.g., TRITC/Cy3 filter set).

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency (CuAAC) | Inactive catalyst | Prepare fresh sodium ascorbate solution immediately before use. |

| Low reactivity of biomolecule | Increase the molar excess of the dye and/or catalyst. Increase incubation time. | |

| Cell Toxicity (Live-Cell Labeling) | High concentration of dye or DMSO | Perform a dose-response curve to find the optimal, non-toxic dye concentration. Ensure the final DMSO concentration is low (<0.5%). |

| Copper contamination (if using CuAAC) | Use SPAAC for live-cell labeling. If CuAAC is necessary, use a copper-chelating ligand like THPTA. | |

| High Background Fluorescence | Incomplete removal of unbound dye | Increase the number and duration of wash steps after labeling. |

| Non-specific binding of the dye | Include a blocking agent (e.g., BSA) in the labeling or washing buffer. |

Disclaimer: These protocols are intended as a general guide. Optimal conditions for specific applications may vary and should be determined empirically by the end-user. Always refer to the manufacturer's specific product information and safety data sheets.

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with BDP TMR Azide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of BDP TMR azide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. BDP TMR is a bright, photostable borondipyrromethene fluorophore with spectral properties similar to tetramethylrhodamine (TAMRA), making it an excellent choice for fluorescent labeling of biomolecules.

Introduction to this compound and Click Chemistry

This compound is a fluorescent dye containing an azide functional group that can be covalently conjugated to alkyne-modified biomolecules through CuAAC, a highly efficient and specific bioorthogonal reaction.[1][2] This reaction, often referred to as "click chemistry," proceeds rapidly under mild, aqueous conditions and is highly selective for azides and alkynes, minimizing side reactions with other functional groups found in biological systems. The result is a stable triazole linkage connecting the BDP TMR fluorophore to the target molecule.

Key Features of Copper-Catalyzed Click Chemistry:

-

High Specificity: The reaction is highly selective for azides and terminal alkynes.

-

High Yield: Click chemistry reactions typically proceed with high efficiency and yield.

-

Mild Reaction Conditions: The reaction can be performed in aqueous buffers at room temperature.

-

Biocompatibility: The reagents and reaction conditions are generally well-tolerated in biological systems.

Physicochemical and Spectral Properties of this compound

Understanding the properties of this compound is crucial for designing experiments and interpreting results.

| Property | Value | Reference |

| Molecular Weight | 480.3 g/mol | [1] |

| Excitation Maximum (λex) | 545 nm | [1] |

| Emission Maximum (λem) | 570 nm | [1] |

| Fluorescence Quantum Yield | ~0.95 | |

| Solubility | Soluble in DMF, DMSO, and alcohols | |

| Storage | Store at -20°C, protected from light |

Experimental Protocols

The following are general protocols for the copper-catalyzed click chemistry labeling of proteins and oligonucleotides with this compound. Optimization may be required for specific applications.

Labeling of Alkyne-Modified Proteins

This protocol is designed for the labeling of proteins that have been modified to contain a terminal alkyne group.

Materials:

-

Alkyne-modified protein in a buffer without sodium azide

-

This compound

-

Click Chemistry Buffer: 1.5X Protein Labeling Buffer (containing copper(II) sulfate, THPTA ligand, and aminoguanidine)

-

Reducing Agent: 50 mM Sodium Ascorbate in water (prepare fresh)

-

DMSO (anhydrous)

-

Purification column (e.g., size-exclusion chromatography)

Protocol:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare a fresh 50 mM solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified protein solution (e.g., 1-10 mg/mL)

-

Click Chemistry Buffer (to a final concentration of 1X)

-

10 mM this compound stock solution (use a 3-10 fold molar excess over the protein)

-

-

Vortex the mixture gently.

-

-

Initiate the Reaction:

-

Add the freshly prepared 50 mM sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate should be 2.5-5 mM.

-

Vortex gently to mix.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Remove the excess this compound and other reaction components by size-exclusion chromatography or dialysis.

-

Quantitative Data (Typical Ranges for Fluorescent Dye CuAAC Reactions):

| Parameter | Typical Value | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |

| This compound Excess | 3-10 molar equivalents | Higher excess can drive the reaction to completion but may require more extensive purification. |

| Reaction Time | 1-2 hours | Can be optimized; monitor progress by HPLC or SDS-PAGE. |

| Typical Yield | >90% | Highly dependent on the protein and reaction conditions. |

Labeling of Alkyne-Modified Oligonucleotides

This protocol is for labeling oligonucleotides synthesized with a terminal alkyne modification.

Materials:

-

Alkyne-modified oligonucleotide

-

This compound

-

Click Chemistry Buffer: 2M Triethylammonium acetate (TEAA), pH 7.0

-

Catalyst Solution: 10 mM Copper(II) Sulfate (CuSO₄) in water

-

Ligand Solution: 50 mM THPTA or TBTA in DMSO/water

-

Reducing Agent: 100 mM Sodium Ascorbate in water (prepare fresh)

-

DMSO (anhydrous)

-

Nuclease-free water

-

Purification method (e.g., HPLC, ethanol precipitation)

Protocol:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare a fresh 100 mM solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

Dissolve the alkyne-modified oligonucleotide in nuclease-free water.

-

In a microcentrifuge tube, combine the following in order:

-

Oligonucleotide solution

-

2M TEAA buffer (to a final concentration of 0.1 M)

-

DMSO (to a final concentration of 10-20% v/v)

-

10 mM this compound stock solution (use a 2-5 fold molar excess over the oligonucleotide)

-

50 mM Ligand solution (e.g., THPTA)

-

10 mM CuSO₄ solution

-

-

Vortex the mixture gently.

-

-

Initiate the Reaction:

-

Add the freshly prepared 100 mM sodium ascorbate solution to the reaction mixture.

-

Vortex gently to mix.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Purify the labeled oligonucleotide using reverse-phase HPLC or ethanol precipitation to remove excess dye and reaction components.

-

Quantitative Data (Typical Ranges for Fluorescent Dye CuAAC Reactions):

| Parameter | Typical Value | Notes |

| Oligonucleotide Concentration | 10-100 µM | Higher concentrations can be beneficial. |

| This compound Excess | 2-5 molar equivalents | Sufficient for efficient labeling. |

| Reaction Time | 1-4 hours | Monitor by HPLC for completion. |

| Typical Yield | >95% | Generally very high for oligonucleotide labeling. |

Experimental Workflows and Diagrams

Visualizing the experimental workflow can aid in planning and execution. The following diagrams were created using the DOT language.

References

BDP TMR Azide for Cellular Labeling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of biological processes within living cells is fundamental to advancing our understanding of cellular function, disease progression, and the development of novel therapeutics. BDP TMR (Borondipyrromethene Tetramethylrhodamine) is a bright and photostable fluorophore with spectral properties similar to TAMRA. Its azide derivative, BDP TMR azide, serves as a powerful tool for bioorthogonal labeling applications, particularly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This document provides detailed protocols for the labeling of cellular components using this compound. The primary method described involves a two-step process: first, the metabolic incorporation of an alkyne-modified monosaccharide into cellular glycans, followed by the specific and covalent attachment of this compound via CuAAC. This approach allows for the highly selective and efficient fluorescent labeling of cell surface and intracellular glycoconjugates with minimal perturbation to the biological system.

Physicochemical and Fluorescence Properties of BDP TMR Derivatives

BDP TMR dyes are known for their high fluorescence quantum yields and photostability. The azide, alkyne, and DBCO derivatives of BDP TMR are commercially available and enable flexible experimental design for both copper-catalyzed and strain-promoted click chemistry.

| Property | This compound | BDP TMR Alkyne | BDP TMR DBCO |

| Excitation Maximum | ~545 nm[1] | ~545 nm | ~546 nm |

| Emission Maximum | ~570 nm[1] | ~570 nm | ~569 nm |

| Fluorescence Quantum Yield | ~0.95[1] | ~0.95 | High |

| Solubility | Soluble in alcohols, DMF, DMSO[1] | Good in chlorinated organic solvents, DMSO, and alcohols | Good in most organic solvents |

| Reactive Group | Azide | Terminal Alkyne | Dibenzocyclooctyne (DBCO) |

| Click Chemistry Method | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

Experimental Protocols

This section details the protocols for labeling cell surface glycans using metabolic glycoengineering followed by a click reaction with a BDP TMR derivative. Two primary click chemistry methods are presented: the copper(I)-catalyzed reaction with BDP TMR alkyne and the strain-promoted (copper-free) reaction with BDP TMR DBCO.

Signaling Pathway: Metabolic Glycoengineering

The first step in this cell labeling strategy is to introduce a bioorthogonal chemical reporter, an azide group, into the cell's glycans. This is achieved by hijacking the cell's natural metabolic pathways. Cells are cultured in the presence of a peracetylated azido-sugar, such as N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz). The cell's enzymes process this unnatural sugar and incorporate it into sialic acid residues on cell surface glycoproteins and glycolipids.

References

BDP TMR Azide: Application Notes and Protocols for Protein Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR azide is a high-performance fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. It is spectrally similar to tetramethylrhodamine (TAMRA) but offers significant advantages, including a higher fluorescence quantum yield, greater photostability, and a longer fluorescence lifetime.[1][2] These properties make this compound an exceptional tool for the sensitive and robust labeling of proteins and other biomolecules. Its azide functional group enables covalent attachment to alkyne-modified molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This specific ligation chemistry allows for the precise labeling of target proteins in complex biological samples with minimal background.

This document provides detailed protocols and application notes for the use of this compound in protein staining, with a focus on quantitative data presentation and clear experimental workflows.

Key Features and Applications

This compound is a versatile fluorescent probe with a range of applications in biological research and drug development:

-

High Brightness and Photostability: BDP TMR dyes are significantly brighter and more photostable than their rhodamine counterparts, enabling more sensitive detection and longer imaging experiments.[1][2]

-

pH Insensitivity: The fluorescence of BDP TMR is not affected by pH changes within a wide physiological range (pH 4-10), ensuring reliable performance in diverse experimental conditions.

-

Long Fluorescence Lifetime: The relatively long excited-state lifetime of BDP TMR makes it an ideal probe for fluorescence polarization (FP) assays, which are widely used to study molecular interactions in solution.

-

Bioorthogonal Labeling: The azide group allows for highly specific covalent labeling of alkyne-containing proteins via click chemistry, minimizing off-target reactions and background signal.

-

Versatile Applications: this compound is suitable for a wide range of applications, including:

-

Fluorescence microscopy and high-resolution imaging.

-

Flow cytometry for quantitative analysis of labeled cells.

-

Proteomics and metabolic labeling to study protein synthesis, trafficking, and post-translational modifications.

-

Fluorescence polarization assays to investigate protein-protein and protein-ligand interactions.

-

Data Presentation

Table 1: Photophysical Properties of this compound vs. TAMRA Azide

| Property | This compound | 5-TAMRA Azide | Reference(s) |

| Excitation Maximum (λex) | ~542 - 545 nm | ~541 nm | |

| Emission Maximum (λem) | ~570 - 574 nm | ~567 nm | |

| Molar Extinction Coefficient (ε) | ~55,000 cm⁻¹M⁻¹ | ~84,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.64 - 0.95 | ~0.1 | |

| Fluorescence Lifetime | Long | Shorter | |

| Molecular Weight | ~480.32 g/mol | ~512.56 g/mol |

Table 2: Recommended Reagent Concentrations for Copper-Catalyzed Click Chemistry (CuAAC)

| Reagent | Recommended Concentration | Notes | Reference(s) |

| Alkyne-modified Protein | 1-10 µM | Optimal concentration may vary depending on the protein. | |

| This compound | 1.5 - 10-fold molar excess over protein | Start with a 3-fold excess and optimize for desired labeling efficiency. | |

| Copper(II) Sulfate (CuSO₄) | 50-100 µM | Pre-complex with a ligand to improve efficiency and reduce cytotoxicity. | |

| Copper(I)-stabilizing Ligand (e.g., TBTA, THPTA) | 250-500 µM (5-fold excess over CuSO₄) | TBTA is suitable for organic solvents, while THPTA is water-soluble and ideal for biological samples. | |

| Reducing Agent (e.g., Sodium Ascorbate) | 1-5 mM (in significant excess of CuSO₄) | Freshly prepared solution is recommended. |

Experimental Protocols

Protocol 1: General Protein Labeling with this compound via CuAAC

This protocol describes the labeling of a purified alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of azides.

-

This compound stock solution (10 mM in DMSO).

-

Copper(II) sulfate (CuSO₄) stock solution (10 mM in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water).

-

Sodium ascorbate stock solution (100 mM in water, freshly prepared).

-

Protein labeling buffer (e.g., PBS, pH 7.4).

-

Purification column (e.g., size-exclusion chromatography) to remove excess dye.

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein, protein labeling buffer, and the required volume of this compound stock solution. Gently mix.

-

Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions. Allow to incubate for 2-3 minutes at room temperature to form the copper(I) complex.

-

Initiate the Click Reaction: Add the freshly prepared sodium ascorbate solution to the catalyst premix, followed immediately by adding the complete catalyst mix to the protein-dye solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-12 hours).

-

Purification: Remove the unreacted this compound and other reaction components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Quantification: Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~542 nm (for this compound concentration).

Protocol 2: Metabolic Labeling of Cellular Proteins and Detection with this compound

This protocol outlines the metabolic incorporation of an azido-sugar into cellular glycoproteins, followed by fluorescent detection with BDP TMR alkyne (note the reversed reactive partners for this specific protocol) via click chemistry for imaging.

Materials:

-

Mammalian cells in culture.

-

Peracetylated azido-sugar (e.g., Ac₄ManNAz for sialic acids, Ac₄GalNAz for O-GlcNAc) stock solution (10-50 mM in sterile DMSO).

-

Cell culture medium.

-

BDP TMR alkyne stock solution (10 mM in DMSO).

-

Click chemistry reaction buffer (containing CuSO₄, THPTA, and sodium ascorbate as in Protocol 1).

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Wash buffer (e.g., PBS with 3% BSA).

-

Nuclear counterstain (e.g., DAPI).

-

Mounting medium.

Procedure:

-

Metabolic Labeling: Add the peracetylated azido-sugar stock solution to the cell culture medium to a final concentration of 10-100 µM. Culture the cells for 24-72 hours to allow for metabolic incorporation.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization (for intracellular targets): If targeting intracellular proteins, permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes.

-

Click Reaction: Wash the cells with wash buffer. Prepare the click chemistry reaction cocktail containing BDP TMR alkyne and the catalyst system. Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

Washing and Staining: Wash the cells extensively with wash buffer. Counterstain the nuclei with DAPI if desired.

-

Imaging: Mount the coverslips onto microscope slides and image using a fluorescence microscope with appropriate filter sets for BDP TMR (Excitation/Emission: ~542/574 nm) and DAPI.

Mandatory Visualizations

Caption: Workflow for this compound protein staining.

References

Application Notes and Protocols for BDP TMR Azide in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR azide is a bright and photostable fluorescent dye belonging to the borondipyrromethene (BODIPY) class. Its azide functionality allows for its covalent attachment to biomolecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry." These bioorthogonal reactions are highly specific and can be performed in living cells, making this compound an excellent tool for real-time fluorescence imaging of a wide range of biological processes, including protein trafficking, glycan dynamics, and the localization of other biomolecules.